molecular formula C8H4Cl3NO B1404466 3-(Trichloromethoxy)benzonitrile CAS No. 1404195-02-3

3-(Trichloromethoxy)benzonitrile

Cat. No. B1404466
CAS RN: 1404195-02-3
M. Wt: 236.5 g/mol
InChI Key: GUDXCRCSIUYNMP-UHFFFAOYSA-N
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Description

3-(Trichloromethoxy)benzonitrile (3-TCMBN) is an organic compound with a unique structure and properties. It has been studied extensively in the laboratory and is used in many scientific research applications. 3-TCMBN has a wide range of applications in the field of organic chemistry, ranging from the synthesis of complex molecules to the development of new drugs. In addition, 3-TCMBN has been studied for its biochemical and physiological effects on human cells and organisms.

Scientific Research Applications

3-(Trichloromethoxy)benzonitrile has been used in various scientific research applications, including organic synthesis, drug development, and biochemistry. It has been used in the synthesis of complex molecules, such as peptides and proteins, as well as in the synthesis of new drug molecules. In addition, 3-(Trichloromethoxy)benzonitrile has been used in studies of the biochemical and physiological effects of drugs on human cells and organisms.

Mechanism Of Action

The mechanism of action of 3-(Trichloromethoxy)benzonitrile is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cell metabolism, such as cytochrome P450. In addition, 3-(Trichloromethoxy)benzonitrile has been shown to bind to and activate certain receptors, such as the GABA receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethoxy)benzonitrile have been studied in various laboratory experiments. In general, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 3-(Trichloromethoxy)benzonitrile has been shown to inhibit the growth of certain bacteria and viruses, and to have anti-oxidant, anti-diabetic, and anti-allergic effects.

Advantages And Limitations For Lab Experiments

The use of 3-(Trichloromethoxy)benzonitrile in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of applications. In addition, its biochemical and physiological effects have been studied extensively, making it a useful tool for researchers. However, 3-(Trichloromethoxy)benzonitrile is not without its limitations. It can be toxic to humans and animals, and its effects on the environment are not fully understood.

Future Directions

The potential future directions for 3-(Trichloromethoxy)benzonitrile are numerous. It could be used as a tool for drug development, as it has been shown to have anti-inflammatory and anti-cancer properties. In addition, its mechanism of action could be further studied to better understand its effects on human cells and organisms. Finally, its potential environmental effects could be studied to determine its safety for use in laboratory experiments.

properties

IUPAC Name

3-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXCRCSIUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trichloromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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